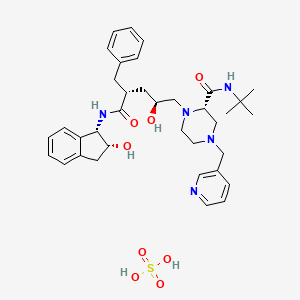
Inecalcitol
Vue d'ensemble
Description
L'inecalcitol est un analogue synthétique de la calcitriol, le métabolite naturellement actif de la vitamine D. Il est connu pour ses puissants effets antiprolifératifs et sa faible activité hypercalcémiante par rapport à la calcitriol . L'this compound a été étudié pour son utilisation potentielle dans le traitement de diverses affections, notamment le cancer de la prostate, le psoriasis et l'hyperparathyroïdie .
Méthodes De Préparation
La synthèse de l'inecalcitol implique plusieurs étapes, à partir de précurseurs disponibles dans le commerce. La voie de synthèse comprend généralement la formation d'intermédiaires clés par une série de réactions chimiques, telles que l'hydroxylation, l'estérification et la cyclisation . Les méthodes de production industrielle peuvent impliquer l'optimisation de ces réactions pour obtenir des rendements et une pureté plus élevés, en utilisant souvent des techniques avancées comme la chromatographie pour la purification .
Analyse Des Réactions Chimiques
L'inecalcitol subit diverses réactions chimiques, notamment :
Oxydation : L'this compound peut être oxydé pour former différents dérivés, qui peuvent avoir des activités biologiques distinctes.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de l'this compound, modifiant potentiellement ses propriétés pharmacologiques.
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers catalyseurs pour faciliter les réactions de substitution . Les principaux produits formés à partir de ces réactions sont souvent des analogues de l'this compound avec des activités biologiques modifiées .
Applications de la recherche scientifique
L'this compound a été largement étudié pour ses applications dans divers domaines :
Médecine : L'this compound s'est montré prometteur dans le traitement du cancer de la prostate métastatique résistant à la castration, de la leucémie myéloïde chronique et d'autres cancers.
Mécanisme d'action
L'this compound exerce ses effets en activant le récepteur de la vitamine D (VDR), un récepteur nucléaire qui régule l'expression des gènes impliqués dans l'homéostasie du calcium, la prolifération cellulaire et la différenciation . En améliorant la liaison du coactivateur au VDR, l'this compound présente une activité superagoniste, conduisant à des effets antiprolifératifs puissants . Les cibles moléculaires et les voies impliquées comprennent la régulation de l'absorption du calcium, du stockage dans les os et de l'excrétion par les reins .
Applications De Recherche Scientifique
Inecalcitol has been extensively studied for its applications in various fields:
Mécanisme D'action
Inecalcitol exerts its effects by activating the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of genes involved in calcium homeostasis, cell proliferation, and differentiation . By enhancing coactivator binding to the VDR, this compound exhibits superagonistic activity, leading to potent antiproliferative effects . The molecular targets and pathways involved include the regulation of calcium absorption, storage in bones, and excretion by the kidneys .
Comparaison Avec Des Composés Similaires
L'inecalcitol est unique parmi les analogues de la vitamine D en raison de sa forte activité antiproliférative et de son faible potentiel hypercalcémiante . Des composés similaires comprennent :
Alfacalcidol : Un autre analogue de la vitamine D avec des applications similaires mais des propriétés pharmacocinétiques différentes.
Les propriétés uniques de l'this compound en font un candidat prometteur pour le développement de nouvelles thérapies avec des profils d'innocuité et d'efficacité améliorés .
Propriétés
IUPAC Name |
(1R,3R)-5-[(2E)-2-[(1R,3aR,7aR)-1-[(2R)-6-hydroxy-6-methylhept-4-yn-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O3/c1-18(7-5-13-25(2,3)29)23-11-12-24-20(8-6-14-26(23,24)4)10-9-19-15-21(27)17-22(28)16-19/h9-10,18,21-24,27-29H,6-8,11-12,14-17H2,1-4H3/b20-10+/t18-,21-,22-,23-,24-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGRMHMXKPQNGF-WNSNRMDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#CC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC#CC(C)(C)O)[C@H]1CC[C@H]\2[C@@]1(CCC/C2=C\C=C3C[C@H](C[C@@H](C3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870084 | |
| Record name | Inecalcitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Inecalcitol is an analogue of calcitriol, the naturally active metabolite of vitamin D. Calcitriol and their analogues activate the vitamin D receptor (VDR). Vitamin D has a major role in regulating calcium absorption from the gut, storage in mineral form in the bones, and excretion by the kidney and effectively prevents rickets in infants. Vitamin D and calcitriol can cause hypercalcemia at high or frequently repeated doses; in turn, hypercalcemia can cause kidney toxicity by accumulation of calcium-containing micro-crystals and heart and muscle dysfunction by impairing contractions. [Hybrigenics Website] The mechanism of action is currently unknown, but it is proposed that inecalcitol exerts its superagonistic action through enhancing coactivator binding by the VDR. | |
| Record name | Inecalcitol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04796 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
163217-09-2 | |
| Record name | Inecalcitol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163217092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Inecalcitol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04796 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Inecalcitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INECALCITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05FZV98342 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















